molecular formula C7H5N3O2S B14000118 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid

Cat. No.: B14000118
M. Wt: 195.20 g/mol
InChI Key: LPJXZPXMTPBMEZ-UHFFFAOYSA-N
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Description

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines the structural features of both triazole and thiophene rings. Triazoles are five-membered rings containing three nitrogen atoms, while thiophenes are five-membered rings containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction between a thiophene derivative and a triazole precursor. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2H-1,2,3-Triazol-2-yl)thiophene-3-carboxylic acid is unique due to the combination of triazole and thiophene rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H5N3O2S

Molecular Weight

195.20 g/mol

IUPAC Name

4-(triazol-2-yl)thiophene-3-carboxylic acid

InChI

InChI=1S/C7H5N3O2S/c11-7(12)5-3-13-4-6(5)10-8-1-2-9-10/h1-4H,(H,11,12)

InChI Key

LPJXZPXMTPBMEZ-UHFFFAOYSA-N

Canonical SMILES

C1=NN(N=C1)C2=CSC=C2C(=O)O

Origin of Product

United States

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